molecular formula C14H8Cl2O4 B12002373 Bis(4-chlorophenyl) Oxalate CAS No. 3155-18-8

Bis(4-chlorophenyl) Oxalate

Cat. No.: B12002373
CAS No.: 3155-18-8
M. Wt: 311.1 g/mol
InChI Key: MBONTEKTGWLRLP-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl) oxalate is an organic compound with the chemical formula C14H8Cl2O4. It is a derivative of oxalic acid, where two 4-chlorophenyl groups are attached to the oxalate moiety. This compound is known for its role in chemiluminescence, where it is used in glow sticks and other light-emitting devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-chlorophenyl) oxalate can be synthesized through the reaction of oxalyl chloride with 4-chlorophenol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{(COCl)2 + 2 C6H4ClOH → C14H8Cl2O4 + 2 HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up. The reaction is conducted in large reactors with controlled temperatures to ensure maximum yield and purity. The product is then purified through recrystallization or distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common.

    Reduction: Reduction reactions are also rare for this compound.

    Substitution: The most common reactions involve substitution, particularly nucleophilic aromatic substitution due to the presence of chlorine atoms.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, can replace the chlorine atoms under appropriate conditions.

    Catalysts: Palladium or other transition metals can facilitate these reactions.

Major Products:

Chemistry:

Biology and Medicine:

    Imaging: Its chemiluminescent properties make it useful in biological imaging and diagnostic assays.

Industry:

Mechanism of Action

The chemiluminescent reaction of bis(4-chlorophenyl) oxalate involves the reaction with hydrogen peroxide in the presence of a fluorescent dye. The oxalate ester reacts with hydrogen peroxide to form an unstable peroxyacid ester, which decomposes to produce carbon dioxide and an excited state of the fluorescent dye. The dye then returns to its ground state by emitting light .

Comparison with Similar Compounds

  • Bis(2,4-dinitrophenyl) oxalate
  • Bis(2,4,6-trichlorophenyl) oxalate
  • Bis(2,6-dichlorophenyl) oxalate

Comparison:

Properties

CAS No.

3155-18-8

Molecular Formula

C14H8Cl2O4

Molecular Weight

311.1 g/mol

IUPAC Name

bis(4-chlorophenyl) oxalate

InChI

InChI=1S/C14H8Cl2O4/c15-9-1-5-11(6-2-9)19-13(17)14(18)20-12-7-3-10(16)4-8-12/h1-8H

InChI Key

MBONTEKTGWLRLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)C(=O)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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